molecular formula C₂₀H₂₅D₅O B1140559 all-trans-Retinol-d5 CAS No. 1185244-58-9

all-trans-Retinol-d5

Cat. No. B1140559
CAS RN: 1185244-58-9
M. Wt: 291.48
InChI Key:
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Description

All-trans-Retinol-d5 (ATR-d5) is a synthetic form of vitamin A that is used in laboratory experiments and scientific research. ATR-d5 is a form of the naturally occurring retinoid, all-trans-retinoic acid (ATRA). ATRA plays an important role in cell growth, differentiation, and metabolism. ATR-d5 is used as a tool to study the biochemical and physiological effects of ATRA in various organisms.

Scientific Research Applications

Dermatological Applications

All-trans retinoic acid (ATRA), a metabolite of retinol, has been used for many years to treat dermatological conditions such as acne, photoaging, psoriasis, and wounds . It is known for its anti-inflammatory activity, comedolytic effect, and ability to increase collagen production . The side effects of ATRA, known as the retinoid reaction, can be countered by encapsulating ATRA in solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLCs), and liposomes .

Immunomodulatory Role in Tumor Microenvironment

ATRA plays an important role in the tumor microenvironment (TME). It not only substantially abrogates the immunosuppressive effect of tumor-infiltrating myeloid-derived suppressor cells but also activates the anti-tumor effect of CD8+ T cells . The combination of ATRA with other therapeutic approaches, including immune checkpoint inhibitors (ICIs), tumor vaccines, and chemotherapy, has been extensively investigated in a variety of tumor models and clinical trials .

Pharmaceutical Development

All-trans Retinol-D5 serves as a versatile building block in a wide range of research applications in the realm of pharmaceutical development . This compound is a valuable asset in the synthesis of innovative drug candidates targeting a diverse array of health conditions .

Embryonic Development

ATRA, considered as the most active metabolite of retinoids, exerts important roles in various biological processes such as immunity and embryonic development .

Vision Maintenance

Retinol, the key metabolite in the maintenance of normal vision, is closely linked to ATRA .

Cellular Differentiation and Proliferation

ATRA, a crucial regulator in chordate embryogenesis and adult homeostasis, influences processes such as embryonic development, vision, cellular differentiation, and proliferation .

Mechanism of Action

Target of Action

All-trans-Retinol-d5, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It is an active metabolite of vitamin A and a ligand for retinoic acid receptors (RARs) with IC50 values of 9, 3, and 10 nM for RARα, RARβ, and RARγ, respectively . It plays important roles in multiple biological processes . ATRA regulates the transcription of target genes by interacting with nuclear receptors bonded to retinoic acid response elements (RAREs) .

Mode of Action

ATRA exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . It activates nuclear receptors to regulate epithelial cell growth and differentiation .

Biochemical Pathways

ATRA is an oxidation product in the physiological pathway of vitamin A metabolism . It is involved in the control of stem cell functions, cell differentiation, and cell metabolism in many different cell types, both during embryogenesis and in the adult organism . The uptake and metabolism of vitamin A by intestinal epithelial cells, the storage of vitamin A in the liver, and the metabolism of vitamin A in target cells to more biologically active metabolites, such as retinoic acid (RA) and 4-oxo-RA, must be precisely regulated .

Pharmacokinetics

In human circulation, tretinoin is normally found at very low concentrations, approximately 4 to 14 nmol/L . The common precursor of the active retinoids, all-trans-retinol (vitamin A), is transported in plasma in a 1:1 complex with retinol-binding protein (RBP) . Retinol, in the form of retinyl esters, can also be transported to target cells using the common lipoproteins in plasma .

Result of Action

ATRA reduces bile duct proliferation, hydroxyproline levels, and liver inflammation in a rat model of α-naphthylisothiocyanate-induced chronic cholestasis and reduces plasma levels of alkaline phosphatase and bile salts in the Mdr2-/- mouse model of cholestasis . ATRA also reduces hepatic fat accumulation, triglycerides, body weight, and serum glucose levels in mice with Western diet-induced obesity .

Action Environment

The action of ATRA can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the effectiveness of ATRA can be influenced by the microenvironment of the target cells . For example, ATRA has been shown to have an immunomodulatory role in the tumor microenvironment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for all-trans-Retinol-d5 involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the protection of functional groups, reduction of double bonds, and deprotection of the protected groups.", "Starting Materials": [ "5,6-Epoxy-retinol", "Deuterium oxide", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Hexane", "Ethyl acetate" ], "Reaction": [ "5,6-Epoxy-retinol is dissolved in deuterium oxide and treated with sodium borohydride to reduce the double bond and form all-trans-Retinol-d5.", "The resulting mixture is then treated with methanol and acetic acid to remove the protective groups.", "The mixture is then acidified with hydrochloric acid and extracted with ethyl acetate.", "The organic layer is washed with sodium hydroxide and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain all-trans-Retinol-d5 as a yellow oil.", "The product is purified by column chromatography using hexane and ethyl acetate as eluents." ] }

CAS RN

1185244-58-9

Product Name

all-trans-Retinol-d5

Molecular Formula

C₂₀H₂₅D₅O

Molecular Weight

291.48

synonyms

Vitamin A-d5; 

Origin of Product

United States

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